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Compound of Interest

Compound Name:
1,2,3,4-Tetrahydro-1,7-

naphthyridine

Cat. No.: B080053 Get Quote

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry,

with its derivatives exhibiting a wide range of biological activities. This technical guide provides

a comprehensive overview of the structure-activity relationships (SAR) of 1,7-naphthyridine

analogs, focusing on their anticancer, anti-inflammatory, and central nervous system (CNS)

activities. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed summary of quantitative data, experimental protocols, and

visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity
Derivatives of 1,7-naphthyridine have demonstrated significant potential as anticancer agents,

targeting various mechanisms to inhibit tumor growth.

Inhibition of PIP4K2A
A significant body of research has focused on 1,7-naphthyridine analogs as inhibitors of

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated

in cancer cell proliferation and survival.[1] The inhibitory activities of a series of these analogs

are summarized in Table 1.

Table 1: SAR of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors
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Compound ID R¹ R² PIP4K2A IC₅₀ (nM)

1 H 2-ethoxyphenyl 6.6

2 H 2-methoxyphenyl 13

3 H

2-

(trifluoromethoxy)phen

yl

23

4 H 2-chlorophenyl 33

5 H 2-fluorophenyl 48

6 H phenyl 230

7 Cl 2-ethoxyphenyl 3.1

8 Cl 2-methoxyphenyl 4.5

9 Cl

2-

(trifluoromethoxy)phen

yl

11

10 Cl 2-chlorophenyl 15

11 Cl 2-fluorophenyl 22

12 Cl phenyl 110

13 Br 2-ethoxyphenyl 2.8

14 Br 2-methoxyphenyl 4.2

15 Br

2-

(trifluoromethoxy)phen

yl

9.8

16 Br 2-chlorophenyl 14

17 Br 2-fluorophenyl 20

18 Br phenyl 98
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Data extracted from a study on 1,7-naphthyridine analogs, which provides a basis for

understanding the SAR of the 5-Bromo-8-chloro-1,7-naphthyridine scaffold.[1]

Key SAR Observations:

Substitution at the 5-position (R¹): The introduction of a halogen atom (Cl or Br) at the 5-

position of the 1,7-naphthyridine core generally leads to a significant increase in inhibitory

potency against PIP4K2A compared to the unsubstituted analog (R¹=H).[1] Bromo-

substituted analogs consistently demonstrated the highest potency.[1]

Substitution at the 8-position (R²): The nature of the substituent at the 8-position also plays a

crucial role in determining the inhibitory activity. An ethoxy group at the ortho position of the

phenyl ring (as in compounds 1, 7, and 13) consistently resulted in the most potent inhibitors

within each series (H, Cl, and Br at R¹). The potency generally decreases with other ortho-

substituents in the order: ethoxy > methoxy > trifluoromethoxy > chloro > fluoro >

unsubstituted phenyl.

Cytotoxicity against Cancer Cell Lines
Other 1,7-naphthyridine derivatives have exhibited direct cytotoxic effects against various

cancer cell lines. For instance, the naturally occurring alkaloid Bisleuconothine A has shown

potent antiproliferative activity against several human colon cancer cell lines by inhibiting the

Wnt signaling pathway.[2] Additionally, a series of 2,4-disubstituted-1,7-naphthyridines has

been investigated, with compound 17a showing significant cytotoxicity.[2]

Table 2: Anticancer Activity of Other 1,7-Naphthyridine Derivatives
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Compound Target/Mechanism Cell Line IC₅₀

Bisleuconothine A Wnt Signaling Inhibitor SW480 (colon) 2.74 µM

HCT116 (colon) 3.18 µM

HT29 (colon) 1.09 µM

SW620 (colon) 3.05 µM

17a Not specified

MOLT-3

(lymphoblastic

leukemia)

9.1 ± 2.0 µM

HeLa (cervical

carcinoma)
13.2 ± 0.7 µM

HL-60 (promyeloblast) 8.9 ± 2.2 µM

Data for Bisleuconothine A from Wong et al. and for 17a from a study on 2,4-disubstituted-1,6-

and 1,7-naphthyridine derivatives.[3]

Anti-inflammatory Activity
Certain 1,7-naphthyridine analogs have demonstrated promising anti-inflammatory properties,

primarily through the inhibition of key signaling molecules in the inflammatory cascade.

Inhibition of p38 MAP Kinase
A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of

p38 mitogen-activated protein (MAP) kinase, a key therapeutic target for inflammatory

diseases.[2] These compounds have been shown to reduce the production of the pro-

inflammatory cytokine TNFα.[2]

Table 3: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides
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Assay Model Endpoint ED₅₀

In vivo
Acute murine model of

inflammation

LPS-induced TNFα

production
0.5 mg/kg (oral)

In vivo

Chronic model of

adjuvant arthritis in

rats

Reduction of

inflammation
< 1 mg/kg (oral)

Data from a study on 1,7-naphthyridine 1-oxides as p38 MAP kinase inhibitors.[2]

Central Nervous System (CNS) Activity
Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS

disorders.

Tachykinin NK1 Receptor Antagonism
Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and

evaluated as tachykinin NK1 receptor antagonists.[2] The NK1 receptor is implicated in various

physiological processes, including pain, depression, and inflammation.[2]

Table 4: CNS Activity of Axially Chiral 1,7-Naphthyridine-6-Carboxamide Derivatives
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Compound Target Assay IC₅₀ (nM)

(aR, S)-enantiomer

(3a-A)
NK1 Receptor

Inhibition of [¹²⁵I]BH-

SP binding in human

IM-9 cells

0.80

(aS, R)-enantiomer

(3b-B)
NK1 Receptor

Inhibition of [¹²⁵I]BH-

SP binding in human

IM-9 cells

620

(aR,9R)-8b NK1 Receptor

Inhibition of [¹²⁵I]BH-

SP binding in human

IM-9 cells

0.45

(9S)-7b NK1 Receptor

Inhibition of [¹²⁵I]BH-

SP binding in human

IM-9 cells

0.28

Data from studies on axially chiral 1,7-naphthyridine-6-carboxamide derivatives.[1][4]

Key SAR Observations:

Stereochemistry: The stereochemistry of these axially chiral compounds is critical for their

activity. The (aR, S)-enantiomer (3a-A) was significantly more potent than its (aS, R)-

enantiomer (3b-B), highlighting the importance of the spatial arrangement of the substituents

for receptor binding.[1]

Experimental Protocols
PIP4K2A ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction, which is indicative

of the kinase's activity.

Materials:

PIP4K2A enzyme

1,7-naphthyridine analog (inhibitor)
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Substrate (e.g., PI5P)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Assay plates (e.g., 384-well white plates)

Luminometer

Procedure:

Kinase Reaction:

Add 5 µL of the 1,7-naphthyridine analog solution (at various concentrations) to the wells

of the assay plate.

Add 5 µL of the substrate solution.

Add 5 µL of the ATP solution.

Initiate the reaction by adding 5 µL of the PIP4K2A enzyme solution.

Incubate for 1 hour at room temperature.

ADP Detection:

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate for 30-60 minutes at room temperature.

Measurement:
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Measure the luminescence using a plate-reading luminometer.

The amount of ADP produced is proportional to the luminescence, and the inhibitory

activity of the 1,7-naphthyridine analog can be determined by the reduction in the

luminescent signal.

In Vivo Anti-inflammatory Assay (LPS-induced TNFα
production)
This protocol describes a common in vivo model to assess the anti-inflammatory activity of test

compounds.[2]

Materials:

Mice (e.g., BALB/c)

1,7-naphthyridine 1-oxide derivative or vehicle control

Lipopolysaccharide (LPS)

ELISA kit for mouse TNFα

Procedure:

Administer the 1,7-naphthyridine derivative or vehicle orally to the mice.

After 1.5 hours, administer LPS intraperitoneally to induce an inflammatory response.

After a specified time (e.g., 1-2 hours), collect blood samples from the mice.

Separate the serum from the blood samples.

Measure the concentration of TNFα in the serum using an ELISA kit according to the

manufacturer's instructions.

The reduction in TNFα levels in the treated group compared to the vehicle control group

indicates the anti-inflammatory activity of the compound.
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Tachykinin NK1 Receptor Binding Assay
This assay measures the ability of a test compound to inhibit the binding of a radiolabeled

ligand to the NK1 receptor.

Materials:

Human IM-9 cells (expressing the NK1 receptor)

[¹²⁵I]BH-Substance P (radioligand)

Axially chiral 1,7-naphthyridine-6-carboxamide derivative (test compound)

Assay buffer

Scintillation counter

Procedure:

Incubate the IM-9 cells with the radioligand ([¹²⁵I]BH-Substance P) and varying

concentrations of the test compound.

After incubation, separate the bound and free radioligand (e.g., by filtration).

Measure the amount of bound radioactivity using a scintillation counter.

The ability of the test compound to inhibit the binding of the radioligand is determined, and

the IC₅₀ value is calculated.

Signaling Pathways and Experimental Workflows
Signaling Pathways
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Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.
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Caption: Inhibition of the p38 MAP Kinase pathway by 1,7-naphthyridine 1-oxides.
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Experimental Workflows

5-Bromo-8-chloro-
1,7-naphthyridine

Suzuki Coupling
(Arylboronic acid,
Pd catalyst, base)

5-Bromo-8-aryl-
1,7-naphthyridine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-bromo-8-substituted-1,7-naphthyridine

analogs.
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Caption: Workflow for the in vivo assessment of anti-inflammatory activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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